molecular formula C7H9BrN2O B8568537 3-Bromo-4-methoxyphenylhydrazine

3-Bromo-4-methoxyphenylhydrazine

Cat. No. B8568537
M. Wt: 217.06 g/mol
InChI Key: POBRVGJRPSUDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxyphenylhydrazine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methoxyphenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxyphenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-methoxyphenylhydrazine

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3

InChI Key

POBRVGJRPSUDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (3.16 g, 45.8 mmol) in water (30 ml) was added dropwise over 30 minutes to a stirred, cooled (-5° C.) suspension of 4-amino-2-bromoanisole (Description 7a) (7.31 g, 36.2 mmol) in concentrated hydrochloric acid (50 ml), maintaining the temperature below 0° C. The mixture was stirred at ca. 0° C. for 30 minutes then added portionwise to a suspension of tin (II) chloride dihydrate (36.87 g, 163 mmol) in concentrated hydrochloric acid (50 ml) at -10° C. The resulting thick paste was stirred at -2° C. for 15 min., allowed to warm to room temperature over 20 minutes and stirred at room temperature for a further 20 min. The reaction mixture was recooled, basified with aqueous sodium hydroxide (10M) and extracted with ethyl acetate (2×250 ml). The ex-tracts were washed with brine (250 ml), combined, dried (MgSO4) and the solvent was evaporated under reduced pressure to give 3-bromo-4-methoxphenylhydrazine (7.27 g, 93%). 1H NMR (250 MHz, CDCl3) δ 3.84 (3H, s), 6.75 (1H, dd, J=8.8, 2.6 Hz), 6.83 (1H, d, J=8.8 Hz), and 7.11 (1H, d, J=2.6 Hz).
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
36.87 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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